molecular formula C11H14N2S2 B8281323 N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide

N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide

Cat. No. B8281323
M. Wt: 238.4 g/mol
InChI Key: CJDIUYZQGNXWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide is a useful research compound. Its molecular formula is C11H14N2S2 and its molecular weight is 238.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide

InChI

InChI=1S/C11H14N2S2/c1-12-10(14)11(5-3-7-15-11)9-4-2-6-13-8-9/h2,4,6,8H,3,5,7H2,1H3,(H,12,14)

InChI Key

CJDIUYZQGNXWRB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(CCCS1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (11 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyrid-3-yl)-tetrahydrothiophen-2-carbodithioate (14.3 g) in ethanol (50 cc), kept at a temperature of about 20° C. The solution is subsequently stirred for 5 hours at the same temperature and then cooled to 0° C. The resulting crystals are filtered off, washed with ethanol (8 cc) and then twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at 20° C. The product thus obtained (7.2 g) is dissolved in boiling ethanol (35 cc); decolourising charcoal (0.4 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 1 hour at a temperature of about 5° C. The resulting crystals are filtered off, washed with ethanol (5 cc) and then twice with diisopropyl ether (14 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 40° C. N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide (5.8 g), melting at 133° C., is thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0.4 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

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